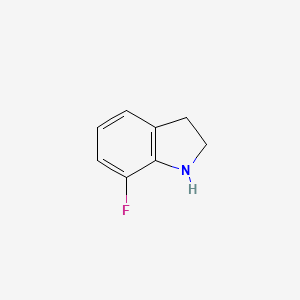

7-Fluoroindoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJTUVBSTFSZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588036 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769966-04-3 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Fluoroindoline: A Technical Guide for Advanced Research

This guide provides an in-depth technical overview of 7-Fluoroindoline, a fluorinated heterocyclic compound of increasing interest to researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, and applications, offering field-proven insights to facilitate its use in advanced research.

Introduction: The Strategic Role of Fluorine in the Indoline Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a fluorine atom at the 7-position of the indoline ring, creating this compound, significantly modulates the molecule's physicochemical properties. This substitution can enhance metabolic stability, alter lipophilicity, and influence binding affinity to biological targets, making this compound a valuable building block in the design of novel therapeutics.[2][3][4]

The introduction of fluorine can lead to improved pharmacokinetic profiles and enhanced potency of drug candidates.[2][3][4] This guide will provide the foundational knowledge and practical methodologies for researchers looking to leverage the unique properties of this compound in their work.

Physicochemical Properties and Data

This compound is most commonly handled and available as its hydrochloride salt, which enhances its stability and solubility. The CAS number for this compound hydrochloride is 1820711-83-8. The free base form is typically generated in situ or used immediately after preparation.

| Property | Value | Source |

| CAS Number | 1820711-83-8 (for hydrochloride salt) | |

| Molecular Formula | C₈H₈FN (free base); C₈H₉ClFN (hydrochloride salt) | |

| Molecular Weight | 137.16 g/mol (free base); 173.62 g/mol (hydrochloride salt) | |

| Appearance | Off-white to yellow solid | |

| Storage | Inert atmosphere, Room Temperature |

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) δ:

-

6.90 (dd, J = 7.6, 0.4 Hz, 1H)

-

6.78-6.83 (m, 1H)

-

6.62-6.66 (m, 1H)

-

3.62 (t, J = 8.4 Hz, 2H)

-

3.08 (t, J = 8.4 Hz, 2H)

(Note: This data is for the free base form of this compound.)

Synthesis of this compound

This compound is synthesized via the reduction of its aromatic precursor, 7-Fluoroindole. This transformation is a critical step in accessing the saturated indoline core for further chemical modification.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from 7-Fluoroindole.

Detailed Experimental Protocol

This protocol is adapted from a documented procedure for the synthesis of this compound.

Materials:

-

7-Fluoroindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

2M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: To a solution of 7-fluoroindole (1 equivalent) in acetic acid, add sodium cyanoborohydride (2 equivalents) in small portions.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Quenching: Carefully add the reaction mixture to a 2M aqueous sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the combined organic extracts with saturated brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Concentrate the solution under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final product, this compound.

Causality in Experimental Choices:

-

Sodium cyanoborohydride is chosen as the reducing agent because it is a mild and selective reagent for the reduction of the indole double bond to an indoline, without over-reducing the aromatic ring.

-

Acetic acid serves as the solvent and a proton source to facilitate the reduction.

-

The aqueous NaOH workup is essential to neutralize the acetic acid and quench any remaining reducing agent.

-

Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting material or byproducts.

Applications in Research and Drug Development

The this compound scaffold is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom.

Bioisosteric Replacement and Pharmacokinetic Modulation

In drug design, a common strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. 7-Fluoroindole, the precursor to this compound, has been successfully used as a bioisostere for 7-azaindole in the development of influenza PB2 inhibitors. This substitution resulted in a favorable oral pharmacokinetic profile and reduced metabolism. The same principle applies to this compound, where the fluorine atom can block sites of metabolism and enhance the overall drug-like properties of a molecule.[2][3][4]

Role in Modulating Biological Activity

The strong electron-withdrawing nature of fluorine can alter the acidity and basicity of nearby functional groups, which can be critical for optimizing interactions with biological targets.[3] This modulation of electronic properties can lead to enhanced binding affinity and selectivity for a target protein.

Antiviral and Other Therapeutic Areas

Research on 7-fluoroindole has demonstrated its potential as an antivirulence compound against Pseudomonas aeruginosa. While this research focuses on the indole form, it highlights the potential of the 7-fluoro-substituted core in developing novel anti-infective agents. The indoline scaffold itself is a key component in a wide range of therapeutic agents, and the introduction of fluorine can be a powerful tool to fine-tune the activity and properties of these molecules.[1]

Signaling Pathway Illustration

Caption: Role of this compound in Drug Design.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound or its hydrochloride salt before use. The safety information for its precursor, 7-Fluoroindole, indicates that it can cause skin and eye irritation.

References

- 7-Fluoroindole - SAFETY DATA SHEET. (2024).

- This compound hydrochloride - Lead Sciences. (n.d.).

- 7-FLUOROISOQUINOLINE CAS#: 1075-12-3 - ChemicalBook. (n.d.).

- 7-Fluoroindole | CAS 387-44-0 - Ossila. (n.d.).

- Lee, J. H., et al. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36–44.

- This compound synthesis - ChemicalBook. (n.d.).

- Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- Singh, P., & Singh, P. (2018). Fluorine in drug design and drug action. Bentham Science Publishers.

- Development and Application of Indolines in Pharmaceuticals. (2023). ChemistryOpen, 12(2), e202200235.

- Liu, Y., et al. (2022). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1629–1636.

Sources

7-Fluoroindoline chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 7-Fluoroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. The strategic placement of a fluorine atom at the 7-position of the indoline core imparts unique electronic properties that modulate the molecule's reactivity, metabolic stability, and utility as a building block in drug discovery. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, reactivity profile, and key applications. By synthesizing theoretical principles with practical experimental insights, this document serves as a technical resource for researchers leveraging this versatile compound in their work.

Core Physicochemical and Structural Properties

This compound is a derivative of indoline, a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The defining feature is the substitution of a hydrogen atom with a fluorine atom at position 7 of the aromatic ring.

The introduction of fluorine, the most electronegative element, at this position has profound effects on the molecule's properties. It exerts a strong electron-withdrawing inductive effect, which can lower the basicity (pKa) of the indoline nitrogen compared to its non-fluorinated counterpart. This modulation of pKa is a critical consideration in drug design, as it influences a compound's ionization state at physiological pH, affecting solubility, membrane permeability, and target binding.[1]

Table 1: Calculated and Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈FN | Calculated |

| Molecular Weight | 137.15 g/mol | Calculated |

| CAS Number | 4041-03-4 | N/A |

| Predicted pKa | < 5 (Estimated decrease from indoline's ~5) | [1] |

| Predicted XLogP3 | ~1.5 - 2.0 (Estimated) | General Principles |

| Appearance | Expected to be an oil or low-melting solid | Analogy |

Note: Experimental data for properties like melting point, boiling point, and pKa are not widely published. The values provided are based on calculations and established principles of fluorine's effects on heterocyclic amines.

Synthesis of this compound

The synthesis of this compound is typically achieved via a multi-step pathway starting from commercially available precursors. A common and effective route involves the reduction of either 7-fluoroindole or its oxidized precursor, 7-fluoroisatin (this compound-2,3-dione).

Synthetic Workflow Overview

The overall transformation can be visualized as a two-stage process: first, the synthesis of the key intermediate 7-fluoroindole from 7-fluoroisatin, followed by the selective reduction of the pyrrole double bond to yield the target this compound.

Caption: Synthetic pathway from 7-Fluoroisatin to this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 7-Fluoroindole from 7-Fluoroisatin [2]

This procedure involves the reduction of the isatin dicarbonyl. The combination of sodium borohydride and boron trifluoride etherate generates diborane in situ, which is a powerful reducing agent for this transformation.

-

Reaction Setup: In a dry, four-necked flask under a nitrogen atmosphere, add 7-fluoroisatin (4.0 g, 0.024 mol) and sodium borohydride (3.52 g, 0.093 mol).

-

Cooling: Cool the flask to below -10 °C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Reagent Addition: While stirring vigorously, slowly add anhydrous tetrahydrofuran (THF, 40 mL). Following this, add boron trifluoride etherate (7.6 g, 0.054 mol) dropwise, ensuring the internal temperature does not exceed -5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of an aqueous solution of sodium hydrogen sulfate (6.6 g in 70 mL of water).

-

Purification: The product is volatile with steam. Perform steam distillation on the mixture. Extract the resulting distillate with ethyl acetate. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-fluoroindole as a white, needle-like solid. (Typical yield: ~79%).

Protocol 2.2.2: Synthesis of this compound from 7-Fluoroindole [3]

This step involves the selective reduction of the C2-C3 double bond of the indole ring. Sodium cyanoborohydride is a mild reducing agent that is stable in acidic conditions, making it ideal for this transformation.

-

Reaction Setup: Dissolve 7-fluoroindole (20.0 g, 148 mmol) in acetic acid (60 mL) in a suitable flask.

-

Reagent Addition: Add sodium cyanoborohydride (18.7 g, 298 mmol) in small portions to the stirred solution at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for 2 hours.

-

Workup: Pour the reaction mixture into a 2M aqueous sodium hydroxide solution (1500 mL) to neutralize the acetic acid and basify the solution. Extract the aqueous mixture with dichloromethane.

-

Purification: Wash the combined organic extracts with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound. (Typical yield: >95%).

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The presence of the fluorine atom provides a unique spectroscopic handle.

¹H NMR Spectroscopy

The proton NMR spectrum is characteristic of an indoline structure. The aliphatic protons at C2 and C3 typically appear as triplets due to coupling with each other. The aromatic protons show a more complex pattern due to both H-H and H-F coupling.

-

¹H NMR (300 MHz, CDCl₃) δ: 3.08 (t, J = 8.4 Hz, 2H, C3-H), 3.62 (t, J = 8.4 Hz, 2H, C2-H), 6.62-6.66 (m, 1H, Ar-H), 6.78-6.83 (m, 1H, Ar-H), 6.90 (dd, J = 7.6, 0.4 Hz, 1H, Ar-H).[3]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.[4] Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive.[5]

-

Expected Chemical Shift: The ¹⁹F chemical shift for an aryl fluoride like this compound is expected to be in the range of -110 to -140 ppm (relative to CFCl₃).

-

Coupling: The ¹⁹F signal will be split by adjacent aromatic protons, providing valuable structural information through C-F coupling constants (J-coupling).[6]

¹³C NMR Spectroscopy

The carbon spectrum will show eight distinct signals. The most notable feature is the C-F bond, which results in a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz for the C7 carbon. The carbons ortho (C6) and para (C4) to the fluorine will also show smaller two- and four-bond couplings, respectively.

Caption: Structure of this compound with key NMR features highlighted.

Chemical Reactivity

The reactivity of this compound is dominated by two primary sites: the nucleophilic nitrogen atom and the electron-rich aromatic ring. The fluorine substituent modulates the reactivity at both positions.

N-Acylation and N-Alkylation

The lone pair on the indoline nitrogen makes it a good nucleophile, readily participating in reactions with electrophiles like acyl chlorides, anhydrides, and alkyl halides. This is the most common transformation for functionalizing the indoline core. The electron-withdrawing nature of the 7-fluoro group slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted indoline, which may require slightly more forcing conditions or stronger bases for some reactions.

Caption: General reaction scheme for the N-acylation of this compound.

Protocol 4.1.1: Representative N-Acylation using a Thioester [7][8]

This is a general protocol for indole N-acylation that can be adapted for this compound.

-

Reaction Setup: To a vial, add this compound (1.0 equiv), the desired S-alkyl thioester (3.0 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

-

Solvent: Add anhydrous xylene as the solvent.

-

Reaction: Seal the vial and heat the reaction mixture to 140 °C for 12 hours.

-

Workup and Purification: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to yield the N-acyl-7-fluoroindoline.

Electrophilic Aromatic Substitution (SEAr)

The benzene portion of the indoline ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The regiochemical outcome is dictated by the directing effects of the existing substituents.[9]

-

Amino Group (-NH-): The nitrogen is a powerful ortho, para-director and an activating group. In the indoline system, the positions ortho and para to the point of fusion are C7a and C5, respectively. However, its activating effect is primarily directed towards the C5 position.

-

Fluorine Atom (-F): Halogens are deactivating yet are also ortho, para-directors.[10]

In this compound, these effects are combined. The powerful activating and directing effect of the amino group typically dominates. Therefore, electrophilic substitution is most likely to occur at the C5 position , which is para to the nitrogen and meta to the fluorine atom.

Applications in Research and Development

The unique properties conferred by the 7-fluoro substituent make this scaffold valuable in several areas.

Medicinal Chemistry and Drug Discovery

The indoline framework is considered a "privileged scaffold," as it can bind to numerous biological targets.[11] The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and fine-tune pharmacokinetic properties.[11] Specifically, substituting a hydrogen with fluorine at the 7-position can block a potential site of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.

¹⁹F NMR Probes in Chemical Biology

Because ¹⁹F NMR offers a wide chemical shift range and has no background signal in biological systems, fluorinated molecules are increasingly used as probes.[12] 7-Fluoroindole can be biosynthetically converted to 7-fluorotryptophan and incorporated into proteins.[12] The resulting ¹⁹F NMR signal of the labeled protein is highly sensitive to the local environment, allowing researchers to monitor protein conformational changes, ligand binding, and protein-protein interactions with high precision.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[2][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

-

Hazards: Based on data for related compounds, this compound should be considered an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed.[2][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Always consult the specific SDS for any reagents used in conjunction with this compound and perform a thorough risk assessment before beginning any experimental work.

References

-

Watson International Ltd. 7-Fluoroisatin CAS 317-20-4. [Link]

-

Punihaole, D., et al. (2017). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Protein Science, 26(4), 747-756. [Link]

-

Giraud, N., et al. (2011). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Magnetic Resonance in Chemistry, 49(9), 554-561. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Toscano, J. P., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2014). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 19(9), 13539-13571. [Link]

-

ResearchGate. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...[Link]

-

Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

-

LibreTexts Chemistry. Electrophilic Aromatic Substitution. [Link]

-

Joseph P. Hornak, Ph.D. 19F NMR. [Link]

-

University of California, Santa Barbara. Fluorine NMR. [Link]

-

University of Calgary. Other Aromatic Substitutions. [Link]

-

Liu, S., et al. (2013). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 52(34), 8976-8979. [Link]

-

ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. fishersci.be [fishersci.be]

- 3. fishersci.com [fishersci.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. rsc.org [rsc.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Fluoroisatin 96 317-20-4 [sigmaaldrich.com]

7-Fluoroindoline: A Technical Guide to its Molecular Structure, Synthesis, and Application

Abstract

This technical guide provides an in-depth examination of 7-Fluoroindoline, a fluorinated heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of a fluorine atom at the 7-position of the indoline core imparts unique physicochemical properties that are increasingly leveraged in modern drug design to enhance metabolic stability and modulate bioactivity. This document details the molecule's structural and electronic characteristics, provides a comprehensive overview of its spectroscopic signature, and presents a validated, multi-step synthetic pathway. Furthermore, we explore the reactivity of the scaffold and its proven application as a bioisosteric replacement in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in the Indoline Scaffold

The indoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a versatile three-dimensional geometry for interaction with biological targets. The nitrogen atom can act as a hydrogen bond donor or acceptor, while the aromatic ring engages in hydrophobic and π-stacking interactions.[1]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[2] Fluorination can profoundly alter a molecule's properties by:

-

Modulating Basicity: The high electronegativity of fluorine can lower the pKa of nearby amines, influencing their ionization state at physiological pH.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >110 kcal/mol). Replacing a hydrogen atom with fluorine at a site susceptible to cytochrome P450 oxidation can block metabolic degradation, thereby increasing the compound's half-life and oral bioavailability.[2]

-

Altering Conformation and Binding Affinity: Fluorine can induce specific conformational preferences and participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls) within a protein binding pocket, enhancing target affinity and selectivity.

This compound emerges as a building block of high strategic value, combining the privileged nature of the indoline scaffold with the metabolic and electronic advantages of fluorine substitution. Its application is particularly relevant in bioisosteric replacement strategies, where it can mimic other functional groups while offering an improved pharmacokinetic profile.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a 2,3-dihydro-1H-indole system with a fluorine atom substituted at the C7 position of the aromatic ring.

Identifiers and Formula

| Property | Value | Source(s) |

| IUPAC Name | 7-Fluoro-2,3-dihydro-1H-indole | - |

| Molecular Formula | C₈H₈FN | Calculated |

| Molecular Weight | 137.15 g/mol | Calculated |

| CAS Number | Not definitively assigned (Hydrochloride salt: 1820711-83-8) | [3] |

| Canonical SMILES | C1C2=C(NC1)C(=CC=C2)F | Calculated |

dot graph "7_Fluoroindoline_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: 2D Molecular Structure of this compound.

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the formation of the indoline ring and the substitution pattern. Experimental data reported in patent literature for a solution in CDCl₃ confirms the key signals.

Proton Assignment Multiplicity Coupling Constant (J) Chemical Shift (δ) ppm H2 (CH₂) Triplet (t) 8.4 Hz 3.62 H3 (CH₂) Triplet (t) 8.4 Hz 3.08 H5 Multiplet (m) - 6.78 - 6.83 H6 Multiplet (m) - 6.62 - 6.66 H4 Doublet of Doublets (dd) 7.6, 0.4 Hz 6.90 Source: EP2399914A1

Causality: The triplet signals for the protons at C2 and C3 are characteristic of the saturated five-membered ring, with each CH₂ group coupling to its vicinal CH₂ neighbor. The downfield shift of the C2 protons (3.62 ppm) relative to the C3 protons (3.08 ppm) is due to the deshielding effect of the adjacent nitrogen atom. The complex multiplets in the aromatic region (6.6-7.0 ppm) are consistent with the substituted benzene ring.

-

¹³C NMR: While specific experimental data is not widely published, the expected ¹³C NMR spectrum can be predicted. The spectrum would show 8 distinct signals. The aliphatic carbons C2 and C3 would appear upfield (approx. 40-60 ppm and 30-40 ppm, respectively). The six aromatic carbons would appear downfield (approx. 110-155 ppm). The carbon directly bonded to fluorine (C7) would exhibit a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz) and appear as a doublet. Other aromatic carbons will also show smaller C-F couplings (²JC-F, ³JC-F).

-

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the electronic environment. For this compound, a single resonance would be expected. In the context of an aryl fluoride, this signal typically appears in the range of -110 to -140 ppm relative to CFCl₃.[4] The signal would be split into a multiplet due to coupling with ortho (H6) and meta (H5) protons.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Under Electron Ionization (EI), the molecular ion ([M]⁺) would be expected at an m/z corresponding to the molecular weight (137.15). The observation of the M+1 peak with an intensity of approximately 8.9% relative to the molecular ion would be consistent with the presence of eight carbon atoms. Common fragmentation patterns for indolines involve cleavage of the saturated ring.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands confirming key functional groups.

-

N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹ corresponding to the secondary amine.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C Stretch: Aromatic ring stretching vibrations in the 1580-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

C-F Stretch: A strong, characteristic absorption in the fingerprint region, typically between 1200-1270 cm⁻¹ for an aryl-fluoride bond.

Synthesis and Reactivity

This compound is most reliably prepared via a multi-step sequence starting from commercially available precursors. A robust pathway involves the synthesis of 7-Fluoroindole, followed by its selective reduction.

dot graph "Synthesis_Workflow" { rankdir="LR"; graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

}

Figure 2: Overall synthetic workflow from a common starting material to this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Fluoroisatin (Precursor)

This protocol is adapted from established literature procedures for isatin synthesis.[5]

-

Reaction Setup: In a 250 mL flask, add N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (30 g, 164.8 mmol) to concentrated sulfuric acid (100 mL) portion-wise, ensuring the temperature is maintained below 65 °C.

-

Cyclization: Heat the reaction mixture to 80 °C and stir for 2 hours. The deep red color indicates the progress of the cyclization.

-

Causality: The strong acid protonates the hydroxyl group of the oxime, facilitating elimination of water and subsequent electrophilic attack of the resulting nitrilium ion onto the electron-rich fluorobenzene ring to form the five-membered ring.

-

-

Work-up and Isolation: After cooling, slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with vigorous stirring.

-

Purification: Collect the precipitated brick-red solid by vacuum filtration, wash with cold water, and dry to yield 7-Fluoroisatin. The product can be further purified by recrystallization from ethyl acetate/petroleum ether.

Protocol 2: Synthesis of this compound from 7-Fluoroindole

This protocol is based on the selective reduction of the indole C2=C3 double bond as described in patent literature (EP2399914A1).

-

Reaction Setup: To a solution of 7-Fluoroindole (20.0 g, 148 mmol) in glacial acetic acid (60 mL), add sodium cyanoborohydride (NaBH₃CN) (18.7 g, 298 mmol) in small portions at room temperature.

-

Causality: Acetic acid serves as both the solvent and the proton source. It protonates the C3 position of the indole ring, forming a resonance-stabilized indoleninium ion. This iminium-like species is the active electrophile that is readily reduced. Sodium cyanoborohydride is a mild and selective reducing agent, which is key for this transformation. It is stable in mild acid and preferentially reduces iminium ions over other carbonyl groups, but here it effectively reduces the activated C=N⁺ bond of the intermediate.[6][7][8][9]

-

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Carefully add the reaction mixture to a 2M aqueous sodium hydroxide solution (1500 mL) to neutralize the acetic acid and quench any remaining reducing agent.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 500 mL).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Reaction Mechanism: Reduction of 7-Fluoroindole

dot graph "Reduction_Mechanism" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Mechanism for the selective reduction of 7-Fluoroindole to this compound.

Applications in Drug Discovery and Development

The primary application of the this compound scaffold in drug discovery is as a metabolically robust building block. The C-F bond at the 7-position effectively blocks a potential site of aromatic oxidation by metabolic enzymes.

Case Study: Bioisosteric Replacement in Influenza Inhibitors

A compelling example of the strategic use of this scaffold is found in the development of inhibitors for the influenza virus PB2 subunit. The clinical candidate pimodivir features a 7-azaindole core. While potent, this core was susceptible to metabolism by aldehyde oxidase (AO) and P450 enzymes.

In a lead optimization campaign, researchers strategically replaced the 7-azaindole with its bioisostere, 7-fluoroindole. This substitution resulted in a compound that:

-

Reduced Aldehyde Oxidase Metabolism: The replacement of the nitrogen at position 7 with a C-F group eliminated the primary site of AO-mediated metabolism.

-

Exhibited a Favorable Pharmacokinetic (PK) Profile: The new analog showed an improved oral PK profile and demonstrated in vivo efficacy in mouse models.

-

Maintained Potency: The 7-fluoroindole analog retained potent antiviral activity.

This case study authoritatively demonstrates the value proposition of the 7-fluoroindole/indoline scaffold. By serving as a stable mimic of the 7-azaindole core, it enables chemists to systematically address metabolic liabilities without sacrificing biological activity, accelerating the path from lead compound to clinical candidate.

dot graph "Drug_Discovery_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368"];

}

Figure 4: Conceptual workflow illustrating the use of this compound in lead optimization.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is widely available for this compound. However, based on the data for the closely related 7-Fluoroindole, the following precautions are mandated.

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

This compound is a valuable synthetic building block for medicinal chemistry, offering a potent combination of a privileged heterocyclic core and the pharmacokinetic benefits of strategic fluorination. Its ability to act as a metabolically stable bioisostere for scaffolds like 7-azaindole has been demonstrated to be an effective strategy in overcoming drug metabolism challenges. This guide has provided a comprehensive technical overview of its structure, a validated multi-step synthesis with detailed protocols, and a clear rationale for its application in modern drug discovery programs. As the demand for compounds with fine-tuned ADME properties continues to grow, the utility of scaffolds such as this compound is set to expand, making it an important tool for researchers in the pharmaceutical sciences.

References

-

Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids . Synthetic Communications. [Link]

-

7-FLUORO-2,3-DIMETHYL-1H-INDOLE-4-CARBOXYLIC-ACID-METHYLESTER - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy . Angewandte Chemie International Edition. [Link]

-

7-FLUOROINDOLE-5-CARBOXYLIC-ACID - Optional[19F NMR] - Chemical Shifts . SpectraBase. [Link]

-

19F NMR relaxation studies of fluorosubstituted tryptophans . Journal of Biomolecular NMR. [Link]

-

Sodium cyanoborohydride . Wikipedia. [Link]

-

Sodium Cyanoborohydride . Organic Chemistry Portal. [Link]

-

Sodium Cyanoborohydride . Common Organic Chemistry Reagents. [Link]

-

19F NMR Reference Standards . University of Wisconsin-Madison. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

-

19Flourine NMR . University of Ottawa. [Link]

-

7-fluoro-1H-indole-2,3-dione . ChemSynthesis. [Link]

- 7-Fluoro-2,3-dihydro-1H-indole hydrochloride.

-

Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery . Journal of Medicinal Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

Mass spectra of fluorocarbons . NIST. [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles . The Journal of Organic Chemistry. [Link]

-

Mass Spectrometry—Finding the Molecular Ion and What It Can Tell You: An Undergraduate Organic Laboratory Experiment . ResearchGate. [Link]

-

Ion fragmentation of small molecules in mass spectrometry . SlideShare. [Link]

-

1H-Indole, 2,3-dihydro- . NIST WebBook. [Link]

-

Development and Application of Indolines in Pharmaceuticals . ChemistryOpen. [Link]

-

Fluorine in drug discovery: Role, design and case studies . ResearchGate. [Link]

-

Discovery of Potent and Efficacious Influenza PB2 Inhibitors . ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. uab.edu [uab.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. tandfonline.com [tandfonline.com]

- 6. Sodium cyanoborohydride [organic-chemistry.org]

- 7. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of 7-Fluoroindoline

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 7-fluoroindoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Given the limited availability of a complete, published dataset for this compound, this guide synthesizes information from its close structural analog, 7-fluoroindole, and established principles of spectroscopic analysis. This approach offers a robust, predictive framework for researchers working with this and related molecules.

Introduction: The Significance of this compound

This compound belongs to the class of substituted indolines, which are core scaffolds in numerous biologically active compounds. The introduction of a fluorine atom at the 7-position of the indoline ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As such, a thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its effective utilization in research and development.

This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing both predicted spectral features and the underlying scientific principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 7-fluoro-2,3-dihydro-1H-indole, is foundational to interpreting its spectroscopic data. The key structural features include a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom attached to the benzene ring at the position adjacent to the ring fusion.

The following sections will detail the expected spectroscopic signatures arising from this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, benzylic, and amine protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of 7-fluoroindole and general substituent effects.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-N (Amine) | 3.5 - 4.5 | Broad Singlet | - | The chemical shift is variable and depends on solvent and concentration. The proton is exchangeable with D₂O. |

| H-2 (Methylene) | ~3.0 - 3.2 | Triplet | J ≈ 8.5 | Aliphatic CH₂ adjacent to the aromatic ring. |

| H-3 (Methylene) | ~3.5 - 3.7 | Triplet | J ≈ 8.5 | Aliphatic CH₂ adjacent to the nitrogen atom. |

| H-4 (Aromatic) | ~6.6 - 6.8 | Doublet of doublets | J ≈ 7.5, 1.0 | Aromatic proton ortho to the fluorine atom. |

| H-5 (Aromatic) | ~6.9 - 7.1 | Triplet of doublets | J ≈ 7.8, 4.8 | Aromatic proton meta to the fluorine atom. |

| H-6 (Aromatic) | ~6.6 - 6.8 | Doublet of doublets | J ≈ 8.0, 1.0 | Aromatic proton para to the fluorine atom. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial for ¹H NMR. DMSO-d₆ is often preferred for compounds with N-H protons as it can slow down the exchange rate, leading to sharper N-H signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The fluorine atom will induce through-bond couplings (J-coupling) with nearby carbon atoms, which can be observed in the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected C-F Coupling | Rationale |

| C-2 | ~45 - 50 | No | Aliphatic carbon adjacent to the nitrogen. |

| C-3 | ~30 - 35 | No | Aliphatic carbon adjacent to the aromatic ring. |

| C-3a | ~125 - 130 | Yes (³JCF) | Aromatic carbon at the ring junction. |

| C-4 | ~115 - 120 | Yes (²JCF) | Aromatic carbon ortho to the fluorine. |

| C-5 | ~120 - 125 | Yes (³JCF) | Aromatic carbon meta to the fluorine. |

| C-6 | ~110 - 115 | Yes (⁴JCF) | Aromatic carbon para to the fluorine. |

| C-7 | ~150 - 155 | Yes (¹JCF) | Aromatic carbon directly bonded to fluorine (large coupling constant). |

| C-7a | ~140 - 145 | Yes (²JCF) | Aromatic carbon at the ring junction, adjacent to nitrogen. |

Trustworthiness of Protocol: A proton-decoupled ¹³C NMR experiment is standard. For unambiguous assignment, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment. For this compound, a single resonance is expected.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Rationale |

| 7-F | -120 to -140 | The chemical shift is relative to a standard like CFCl₃. The exact value is sensitive to the solvent and electronic effects of the indoline ring. |

Expertise in Practice: The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for studying protein-ligand interactions if this compound is used as a fragment or part of a larger molecule.[1]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

For enhanced sensitivity, a larger number of scans may be required.

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not necessary unless fine couplings are being investigated.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. By leveraging data from the closely related 7-fluoroindole and fundamental spectroscopic principles, a comprehensive characterization has been outlined. The provided experimental protocols offer a standardized approach for researchers to obtain and verify this data. A thorough understanding of the NMR, IR, and MS properties of this compound is essential for its application in the development of novel chemical entities.

References

-

PubChem. 7-Fluoro-2-methylindoline. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Fluoro-1-methylindoline-2,3-dione. National Center for Biotechnology Information. [Link]

-

PubChem. 7-Fluoro-5-iodoindoline-2,3-dione. National Center for Biotechnology Information. [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). [Link]

-

Chiralblock. This compound-2,3-dione. [Link]

-

Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PubMed Central. [Link]

-

Lead Sciences. This compound hydrochloride. [Link]

-

PubChem. 5-Fluoroisatin. National Center for Biotechnology Information. [Link]

-

Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (2021). [Link]

-

Synthesis, Characteristic and Antimicrobial Activity of Some New Spiro[indol-thiazolidon-2,4-diones] and Bis(5-fluorospiro[indoline-3,2'-thiazolidine]-2,4'-dione) Probes. ResearchGate. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

-

Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. [Link]

-

Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by. [Link]

-

National Institute of Standards and Technology. Indole. NIST Chemistry WebBook. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

The IR spectrum of 7. ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PubMed Central. [Link]

-

Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. (2015). [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. Indole. NIST Chemistry WebBook. [Link]

-

SpectraBase. Indoline. [Link]

-

Infrared & Raman Users Group. Spectral Database Index. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of 7-Fluoroindoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7-Fluoroindoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active molecules, making a thorough understanding of its physical properties essential for its application in the synthesis and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core physical properties of this compound, including its molecular characteristics, predicted physicochemical parameters, and spectral data. Furthermore, this guide details the standardized experimental protocols for the determination of these properties, offering field-proven insights into the causality behind methodological choices. This document is intended to serve as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction: The Significance of this compound in Modern Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of a fluorine atom to this scaffold, as in this compound, can profoundly influence the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Specifically, the placement of fluorine at the 7-position of the indoline ring can modulate the electronic environment of the aromatic system and the basicity of the nitrogen atom, which can be critical for target engagement and pharmacokinetic profiles.[4]

The non-coplanar nature of the two rings in the indoline structure can enhance water solubility and reduce lipophilicity compared to its aromatic counterpart, indole, which is a desirable trait for drug candidates.[1] Consequently, this compound serves as a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas, including oncology, neurology, and infectious diseases. A comprehensive characterization of its physical properties is the foundational step for its effective utilization in drug design and development programs.

Molecular Structure and Core Properties

A fundamental understanding of the molecular structure of this compound is paramount. The following diagram illustrates its chemical structure.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely published. Therefore, a combination of available data for analogous structures and computationally predicted values are presented.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈FN | - |

| Molecular Weight | 137.15 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Based on similar indolines |

| Melting Point | Predicted: < 25 °C | Computational Prediction[5][6] |

| Boiling Point | Predicted: ~230-250 °C at 760 mmHg | Computational Prediction[7][8] |

| Density | Predicted: ~1.2 g/cm³ | Computational Prediction |

| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane) | Computational Prediction & General Chemical Principles[2][9][10] |

| pKa | Predicted: ~4-5 (for the protonated amine) | Based on similar anilines |

| CAS Number | Not assigned for free base; 1820711-83-8 (for hydrochloride salt) | BLD Pharm[11] |

Experimental Protocols for Property Determination

The following section outlines the standardized, self-validating protocols for the experimental determination of the key physical properties of this compound. The causality behind the choice of each methodology is explained to provide a deeper understanding for the researcher.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[12] For a pure crystalline solid, a sharp melting range of 0.5-1.0 °C is expected.[12]

Methodology: Capillary Melting Point Method

This method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process.

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: If this compound is a solid at room temperature, ensure it is finely powdered to allow for uniform packing and heat transfer.[13]

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end) by tapping the open end into the sample.[14]

-

Packing: The sample is compacted at the bottom of the capillary tube by tapping the sealed end on a hard surface. The packed sample height should be 2-3 mm.[15]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated, and the temperature at which melting begins and the temperature at which the entire sample is liquid are recorded as the melting range.[16] For accuracy, a slow heating rate (1-2 °C/min) near the melting point is crucial.[15]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure and is a key characteristic of a liquid's volatility.[17][18]

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

This micro-method is ideal when only a small amount of the substance is available, which is often the case for novel research compounds.

Step-by-Step Protocol:

-

Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a small test tube or a fusion tube.[19]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed in the liquid with the open end down.

-

Apparatus Assembly: The tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).[18]

-

Heating and Observation: The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[18] This is the point where the external pressure equals the vapor pressure of the liquid.

Solubility Assessment

Determining the solubility of a compound is critical in drug discovery as it affects bioavailability, formulation, and in vitro assay design.[20][21] Both kinetic and thermodynamic solubility are important parameters.

Methodology: High-Throughput Kinetic Solubility Assay

This method is chosen for its relevance in early drug discovery, providing a rapid assessment of a compound's tendency to precipitate from a supersaturated solution, often encountered in in vitro screening.[22]

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Protocol:

-

Stock Solution: A high-concentration stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[22]

-

Addition to Buffer: A small volume of the DMSO stock is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a supersaturated solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: The solution is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[20]

-

Analysis: The amount of precipitate is measured, typically by nephelometry (light scattering), or the concentration of the compound remaining in solution after filtration or centrifugation is determined by a suitable analytical method like HPLC-UV or LC-MS/MS.[20][22]

Spectroscopic Characterization

Spectroscopic data provides invaluable information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The fluorine atom at the 7-position will cause splitting of the adjacent proton signals.

-

Aliphatic Protons: The methylene protons of the indoline ring (at positions 2 and 3) will appear as triplets or more complex multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

-

Amine Proton: The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

The spectrum will show eight distinct carbon signals. The carbon atom bonded to the fluorine (C7) will exhibit a large one-bond C-F coupling constant. Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing and Analysis: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

-

C-N Stretch: A medium absorption band in the 1250-1350 cm⁻¹ region.

Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Application: A small amount of liquid or solid this compound is placed directly on the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded. The ATR technique is advantageous as it requires minimal sample preparation.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 137.06).

-

Fragmentation Pattern: Common fragmentation pathways for indolines may be observed, providing further structural confirmation.

Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph.

-

Ionization: The sample is ionized using a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. While direct experimental data for this specific compound is not extensively available in the public domain, the provided protocols and predicted values, grounded in established scientific principles, offer a robust starting point for researchers. The strategic importance of fluorinated indolines in drug discovery underscores the necessity of a thorough characterization of their fundamental physical properties. The methodologies detailed herein are designed to be both accurate and practical for the modern research and development laboratory, facilitating the advancement of new chemical entities based on the this compound scaffold.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

North Carolina School of Science and Mathematics. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Al-Saadi, A. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

-

Chiralblock. (n.d.). 317-20-4 | this compound-2,3-dione. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemical Shifts. (n.d.). 7-FLUOROINDOLE-5-CARBOXYLIC-ACID - Optional[19F NMR]. Retrieved from [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 7-Fluoro-1H-indole. Retrieved from [Link]

-

Chiralblock. (n.d.). 317-20-4 | this compound-2,3-dione. Retrieved from [Link]

-

ACS Publications. (2026, January 8). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Retrieved from [Link]

-

Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Retrieved from [Link]

-

NIST. (n.d.). Indole. Retrieved from [Link]

-

GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved from [Link]

-

YouTube. (2022, October 31). Chemistry 20 - Predicting boiling points and solubility using intermolecular forces. Retrieved from [Link]

-

Chemaxon. (n.d.). Solubility Predictor. Retrieved from [Link]

-

NIST. (n.d.). Evaluated Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

-

NIH. (2023, February 1). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

Sources

- 1. Evaluated Infrared Spectra [webbook.nist.gov]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 6. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 7. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting Solubility | Rowan [rowansci.com]

- 11. Indole [webbook.nist.gov]

- 12. 7-Fluoro-2-methylindoline | C9H10FN | CID 82276812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. This compound hydrochloride(1820711-83-8) 1H NMR spectrum [chemicalbook.com]

- 16. 317-20-4|this compound-2,3-dione|BLD Pharm [bldpharm.com]

- 17. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 19. 7-Fluoroisatin | 317-20-4 [chemicalbook.com]

- 20. 7-Fluoro-5-iodoindoline-2,3-dione | C8H3FINO2 | CID 39082901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 7-Fluoroindole(387-44-0) IR Spectrum [m.chemicalbook.com]

- 22. 7-Fluoroisatin(317-20-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 7-Fluoroindoline and Structurally Related Compounds

Abstract: This guide provides a comprehensive overview of the safety and handling considerations for 7-Fluoroindoline, a fluorinated heterocyclic compound utilized in drug discovery and chemical synthesis. Recognizing the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety data from structurally analogous compounds, namely 7-Fluoroindole and this compound-2,3-dione (7-Fluoroisatin), to establish a robust framework for risk assessment and safe laboratory practices. This whitepaper is intended for researchers, chemists, and drug development professionals, offering field-proven insights into hazard identification, exposure controls, emergency procedures, and handling protocols.

Section 1: Introduction and Scope

This compound and its derivatives are of growing interest in medicinal chemistry and materials science. As with any specialized chemical, a thorough understanding of its potential hazards is a prerequisite for its use in a research and development setting. The causality behind rigorous safety protocols is to mitigate risk not only from known hazards but also from uncharacterized toxicological properties, a common scenario for novel compounds.

Crucial Note on Data Extrapolation: A specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 403-34-9) is not widely available in public databases as of the date of this publication. Therefore, this guide is built upon a conservative risk assessment approach, extrapolating data from the well-documented, structurally similar compounds:

-

7-Fluoroindole (CAS No. 387-44-0): Differs by the degree of saturation in the five-membered ring.

-

This compound-2,3-dione (7-Fluoroisatin, CAS No. 317-20-4): An oxidized indoline core.

The safety recommendations herein are based on the principle that similar molecular structures often exhibit similar hazard profiles. All personnel must treat this compound with, at minimum, the same level of caution as advised for these analogues.

Section 2: Compound Identification and Analogue Properties

Understanding the physical properties of related compounds helps in anticipating the behavior of this compound, such as its state (solid/liquid) at room temperature and its potential for dust formation.

| Property | 7-Fluoroindole | This compound-2,3-dione (7-Fluoroisatin) |

| CAS Number | 387-44-0[1][2] | 317-20-4[3][4][5] |

| Molecular Formula | C₈H₆FN[1][2] | C₈H₄FNO₂[3][4][5] |

| Molecular Weight | 135.14 g/mol [1][2] | 165.12 g/mol [3][4][5] |

| Appearance | Off-white powder[2] | Light yellow to Brown powder/crystal[5] |

| Melting Point | 60 - 65 °C[2] | 192 - 196 °C[3][5] |

| Solubility | No data available | Sparingly soluble in water (0.022 g/L)[5] |

| Table 1: Physical and Chemical Properties of this compound Analogues. |

Section 3: Hazard Identification and Classification (Based on Analogues)

The GHS classifications for 7-Fluoroindole and 7-Fluoroisatin indicate that the primary hazards are irritation to skin, eyes, and the respiratory system. 7-Fluoroisatin also presents a hazard for acute oral toxicity and may cause skin sensitization.[1][3][6]

| Hazard Class | GHS Category | Hazard Statement | Analogue Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] | 7-Fluoroisatin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][6] | 7-Fluoroindole, 7-Fluoroisatin |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][6] | 7-Fluoroindole, 7-Fluoroisatin |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3] | 7-Fluoroisatin |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][6] | 7-Fluoroindole, 7-Fluoroisatin |

| Table 2: Consolidated GHS Hazard Classifications for this compound Analogues. |

The toxicological properties of this compound itself have not been fully investigated.[7] Therefore, it must be handled as a substance with unknown hazards, and exposure should be minimized.

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes engineering and administrative controls over sole reliance on PPE.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, written SOP for any process involving this compound is required.

-

Training: All personnel must be trained on the specific hazards and the SOP before commencing work.

-

Access Control: Limit access to storage and handling areas to authorized personnel only.

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale and Citation |

| Hand Protection | Nitrile or Neoprene gloves. Inspect for tears before use. | Protects against skin irritation and potential absorption.[1] Observe manufacturer instructions for breakthrough time. |

| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye contact and serious irritation.[7] Standard safety glasses are insufficient. |

| Skin and Body | Long-sleeved laboratory coat. | Protects skin from accidental contact.[1] |

| Respiratory | Not required if handled in a fume hood. If a hood is unavailable or in case of a large spill, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge.[7] | Protects against respiratory tract irritation from dust or aerosols.[1][6] |

| Table 3: Recommended Personal Protective Equipment (PPE). |

Section 5: Standard Operating Procedure (SOP) for Handling and Storage

This protocol represents a self-validating system; adherence to each step ensures the safety of the subsequent one.

5.1 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from heat, sources of ignition, and incompatible materials (e.g., strong oxidizing agents).[7]

-

Store locked up.[7]

5.2 Experimental Protocol: Weighing and Dissolving Solid this compound